molecular formula C25H27N5O4S B1225940 2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide

2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide

Cat. No. B1225940
M. Wt: 493.6 g/mol
InChI Key: UXBJMSCERFPFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide is a member of quinazolines.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of this compound demonstrate significant anticancer activities. For instance, Berest et al. (2011) found that a related compound was particularly effective against non-small cell lung and CNS cancer cell lines. Similarly, a study by Kovalenko et al. (2012) reported considerable anticancer activity against cell lines of colon cancer, melanoma, and ovarian cancer (Berest et al., 2011) (Kovalenko et al., 2012).

Antibacterial Activity

Fahim and Ismael (2019) investigated the antimicrobial activity of similar compounds and found them to be effective against various strains. This indicates potential applications in addressing bacterial infections (Fahim & Ismael, 2019).

Enzyme Inhibition

Apfel et al. (2001) identified that certain analogs of this compound are potent and selective inhibitors of the enzyme Escherichia coli peptide deformylase (PDF). This suggests potential use in targeted enzyme inhibition strategies (Apfel et al., 2001).

Monoamine Oxidase Inhibition

Markosyan et al. (2008) studied the effects of similar compounds on brain monoamine oxidase (MAO) activity. They found that most compounds they tested inhibited serotonin (5-HT) deamination, indicating potential applications in mood and neurological disorders (Markosyan et al., 2008).

Potential PET Tracers

Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives related to this compound, which could be used as PET tracers for imaging specific enzymes. This highlights its potential application in diagnostic imaging (Gao et al., 2016).

Pesticidal Activities

Misra and Gupta (1982) explored the use of similar compounds for their pesticidal activities, finding that most exhibited significant antibacterial and insecticidal effects (Misra & Gupta, 1982).

properties

Product Name

2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide

Molecular Formula

C25H27N5O4S

Molecular Weight

493.6 g/mol

IUPAC Name

N-benzyl-2-[5-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

InChI

InChI=1S/C25H27N5O4S/c1-34-13-7-12-26-22(32)16-35-25-29-19-11-6-5-10-18(19)23-28-20(24(33)30(23)25)14-21(31)27-15-17-8-3-2-4-9-17/h2-6,8-11,20H,7,12-16H2,1H3,(H,26,32)(H,27,31)

InChI Key

UXBJMSCERFPFDH-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide
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2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide
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2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide
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2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide
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2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide
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2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide

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